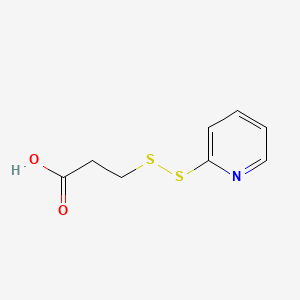
Ácido 3-(piridin-2-yldisulfanyl)propanoico
Descripción general
Descripción
3-(Pyridin-2-yldisulfanyl)propanoic acid is a chemical compound with the formula C8H9NO2S2. Its molecular weight is 215.29 g/mol . It has been used in research for the enrichment and identification of phosphorylated lysine peptides .
Synthesis Analysis
The synthesis of 3-(Pyridin-2-yldisulfanyl)propanoic acid involves the reaction of 2,2′-Dipyridyldisulfide (6.6 g, 30 mmol) dissolved in 50 mL anhydrous ethanol. Then 2.5 mL acetic acid and 3-mercaptopropionic acid (2.12 g, 20 mmol) are added in sequence, and the mixture is stirred at room temperature for 2 hours .Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-yldisulfanyl)propanoic acid is 1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11). The InChI key is DJBRKGZFUXKLKO-UHFFFAOYSA-N .Chemical Reactions Analysis
In the context of biochemical research, 3-(Pyridin-2-yldisulfanyl)propanoic acid has been used in a cleavable hydrophobic derivatization (CHD) strategy for the enrichment and identification of phosphorylated lysine peptides .Physical And Chemical Properties Analysis
The physical form of 3-(Pyridin-2-yldisulfanyl)propanoic acid is solid. It should be stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación
Enriquecimiento e Identificación de Péptidos Fosforilados
Ácido 3-(piridin-2-yldisulfanyl)propanoico: se utiliza en una estrategia de derivatización hidrófoba escindable (CHD) para el enriquecimiento y la identificación de péptidos de lisina fosforilados . Este método aborda el desafío de identificar la lisina fosforilada debido a su flexibilidad estructural y labilidad ácida. El compuesto se sintetiza para reaccionar con péptidos de lisina desfosforilados, que luego se capturan mediante una columna C18. Después de la escisión de la cadena hidrófoba, una etiqueta específica permanece en los péptidos diana para su posterior identificación .
Síntesis de Derivados para Química Analítica
La síntesis de This compound implica la reacción de 2,2′-Dipiridildisulfuro con ácido 3-mercaptopropiónico. Este compuesto sirve como precursor para crear derivados utilizados en aplicaciones de química analítica, como la estrategia CHD mencionada anteriormente .
Inmovilización de Enzimas Inhibidoras de la Trombogénesis
Este compuesto actúa como agente de reticulación en la inmovilización de enzimas inhibidoras de la trombogénesis en portadores poliméricos . Tales aplicaciones son cruciales en el desarrollo de materiales que pueden prevenir la formación de coágulos sanguíneos, lo cual es esencial en el manejo de enfermedades cardiovasculares.
Administración Dirigida de Fármacos
This compound: se utiliza en la administración dirigida de un oligonucleótido formador de tríplex a las células estrelladas hepáticas. Esta aplicación es particularmente relevante para el tratamiento de la fibrosis hepática, donde el compuesto ayuda a dirigir el agente terapéutico a las células específicas involucradas en la enfermedad .
Enlace PROTAC para Descubrimiento de Fármacos
El compuesto es un enlace PROTAC basado en cadena alquílica que se puede utilizar en la síntesis de PROTAC (Proteolysis Targeting Chimeras) . Los PROTAC son una nueva clase de agentes terapéuticos que se dirigen a las proteínas para su degradación, lo cual es un enfoque prometedor en el descubrimiento y desarrollo de fármacos.
Investigación en Modificaciones Post-Traduccionales
El compuesto es fundamental en la investigación que se centra en las modificaciones post-traduccionales (PTM) de las proteínas. Las PTM juegan un papel vital en la regulación de la función de las proteínas, y This compound se utiliza para estudiar estas modificaciones, particularmente los eventos de fosforilación .
Mecanismo De Acción
Target of Action
The primary targets of 3-(Pyridin-2-yldisulfanyl)propanoic acid are proteins, specifically those containing amine and thiol groups . The compound is commonly used in the crosslinking of proteins .
Mode of Action
3-(Pyridin-2-yldisulfanyl)propanoic acid, also known as SPDP acid, contains SPDP and carboxylic acid moieties . The SPDP moiety reacts with amine and thiol groups present in proteins . The carboxylic acid moiety can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Biochemical Pathways
The compound is involved in the protein crosslinking pathway . By forming stable amide bonds, it can alter the structure and function of proteins . .
Result of Action
The result of the action of 3-(Pyridin-2-yldisulfanyl)propanoic acid is the formation of stable amide bonds with proteins . This can lead to changes in protein structure and function, which can have various downstream effects depending on the specific proteins involved .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBRKGZFUXKLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473147 | |
| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68617-64-1 | |
| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Pyridyldithio)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


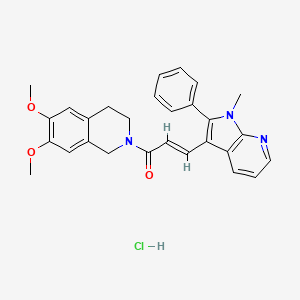

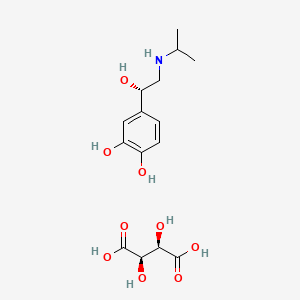

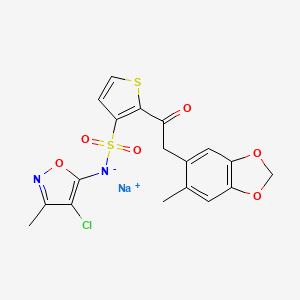
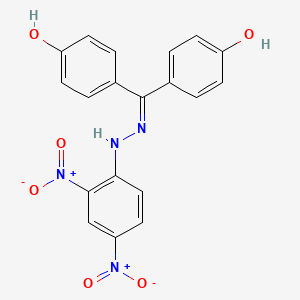
![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
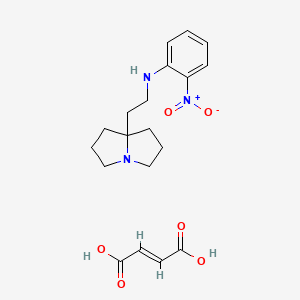
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)